molecular formula C35H40O19 B564172 Etoposide glucuronide CAS No. 100007-55-4

Etoposide glucuronide

Cat. No. B564172
M. Wt: 764.686
InChI Key: URCVASXWNJQAEH-HDWVWLDDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etoposide glucuronide is a glucuronidation product of Etoposide, an important anticancer agent . The glucuronidation process occurs both in vitro and in vivo . The chemical structure of Etoposide glucuronide is complex, with multiple stereocenters .


Synthesis Analysis

Etoposide glucuronide is a type of glycosylated prodrug. These prodrugs undergo enzymatic bioconversion, cleaving the prodrug to release the anticancer drug at the desired site of action . This process minimizes the toxic side effects associated with many current anticancer drugs . The presence of the carbohydrate moiety increases the aqueous solubility of the drugs, allowing for more effective treatment .


Molecular Structure Analysis

The molecular structure of Etoposide glucuronide is complex, with multiple stereocenters . The structure of the aglycone moiety has been reported, but the structure of the glycoside has not been determined so far . The absolute configuration of the molecule was suggested by referring to that of D-glucose .


Physical And Chemical Properties Analysis

Etoposide glucuronide has a molecular formula of C35H40O19, an average mass of 764.681 Da, and a mono-isotopic mass of 764.216370 Da .

Scientific Research Applications

  • Etoposide Glucuronidation and Metabolism : Etoposide undergoes glucuronidation in the liver and intestines, primarily catalyzed by UDP-glucuronosyltransferase 1A1 (UGT1A1). This metabolism results in different glucuronide forms of etoposide, each with varying enzyme kinetics (Wen, Tallman, Ali, & Smith, 2007).

  • Impact on Pharmacokinetics : Etoposide glucuronide's formation significantly affects the pharmacokinetics of etoposide. Transporters like P-glycoprotein (P-gp/ABCB1) and multidrug resistance proteins ABCC2 (MRP2) and ABCC3 (MRP3) influence etoposide's oral availability and elimination, highlighting the importance of transporter expression in etoposide toxicity (Lagas et al., 2009).

  • Prodrug Mono Therapy : A glucuronide-based prodrug of etoposide has been synthesized to selectively release the active compound in necrotic tumors. This approach leverages the presence of beta-D-glucuronidase in these tumors for targeted drug delivery (Schmidt & Monneret, 2003).

  • Relation to Nephrotoxicity : UGT1A1 polymorphisms are associated with the toxicity profile of etoposide in treatments, particularly in cases of nephrotoxicity during platinum-etoposide therapy for small cell lung cancer (Anai et al., 2018).

  • Influence on Drug Efficacy and Safety : Understanding the metabolism of etoposide, including the formation of its glucuronide, is crucial for optimizing its therapeutic efficacy and minimizing adverse effects, as indicated in various studies on its clinical use, pharmacokinetics, and interactions with other drugs (Fleming, Miller, & Stewart, 1989).

Safety And Hazards

Etoposide, the parent drug of Etoposide glucuronide, is a potent antitumor drug. Its most serious adverse effect seen during clinical use is bone marrow suppression . Individuals sensitive to this material or other materials in its chemical class may develop allergic reactions .

Future Directions

The future direction of this area will undoubtedly continue to develop novel prodrugs incorporating more diverse anticancer agents . Utilizing the ADEPT concept, more complex glycosides will also be incorporated into the prodrug design .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40O19/c1-11-46-9-20-30(50-11)25(38)27(40)34(51-20)52-28-14-7-17-16(48-10-49-17)6-13(14)21(22-15(28)8-47-33(22)43)12-4-18(44-2)29(19(5-12)45-3)53-35-26(39)23(36)24(37)31(54-35)32(41)42/h4-7,11,15,20-28,30-31,34-40H,8-10H2,1-3H3,(H,41,42)/t11-,15+,20-,21-,22+,23+,24+,25-,26-,27-,28-,30-,31+,34+,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVASXWNJQAEH-HDWVWLDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC8C(C(C(C(O8)C(=O)O)O)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etoposide glucuronide

CAS RN

100007-55-4
Record name Etoposide glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100007-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etoposide glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100007554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETOPOSIDE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F65IJO84A1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
231
Citations
K Hande, L Anthony, R Hamilton, R Bennett… - Cancer research, 1988 - AACR
… etoposide glucuronide occurs in at least two mammalian spe … first time directly identified etoposide glucuronide as an etoposide … the formation of etoposide glucuronide through indirect …
Number of citations: 54 aacrjournals.org
Y Watanabe, M Nakajima, N Ohashi, T Kume… - Drug metabolism and …, 2003 - ASPET
… The retention times of etoposide glucuronide and etoposide were 18.0 and 32.0 min, … with etoposide glucuronide. We present the activities for the formation of etoposide glucuronide on …
Number of citations: 120 dmd.aspetjournals.org
JJM Holthuis, PE Postmus, WJ Van Oort… - European Journal of …, 1986 - Elsevier
… Etoposide glucuronide was determined by analysis of etoposide after the enzymatic hydrolsis of the etoposide glucuronide. After addition of 100 ~1 of 0.1 M phosphate buffer pH 7 to 1.0 …
Number of citations: 71 www.sciencedirect.com
F Schmidt, C Monneret - Bioorganic & medicinal chemistry, 2003 - Elsevier
A glucuronide-based prodrug of etoposide has been synthesized for a Prodrug Mono Therapy strategy. The aim is to selectively liberate the active compound by β-d-glucuronidase …
Number of citations: 48 www.sciencedirect.com
Z Wen, MN Tallman, SY Ali, PC Smith - Drug metabolism and disposition, 2007 - ASPET
… Enzyme kinetic study indicated that the predominant form of etoposide glucuronide in HLMs and human intestinal microsomes (HIMs) was EPG, whereas EAG1 and EAG2 were the …
Number of citations: 94 dmd.aspetjournals.org
JS Lagas, L Fan, E Wagenaar, MLH Vlaming… - Clinical cancer …, 2010 - AACR
… of etoposide glucuronide in their … of etoposide glucuronide. Conclusions: P-gp, ABCC2, and ABCC3 significantly affect the pharmacokinetics of etoposide and/or etoposide glucuronide. …
Number of citations: 108 aacrjournals.org
K Hande, R Bennett, R Hamilton, T Grote, R Branch - Cancer research, 1988 - AACR
… The clearance of etoposide and formation of etoposide glucuronide have been measured in an isolated, perfused rat liver model to evaluate the effect of impaired hepatic function on …
Number of citations: 20 aacrjournals.org
DT Sleijfer, NH Mulder, HV Oort, A Hulshoff - NEW APPROACHES IN … - research.rug.nl
… Etoposide glucuronide was determined by the analysis of etoposide after the enzymatic hydrolysis of the etoposide glucuronide. Prior to the hydrolysis with! 3-glucuronidase from …
Number of citations: 2 research.rug.nl
N Zheng, S Pang, T Oe, CA Felix… - Current drug …, 2006 - ingentaconnect.com
… Etoposide glucuronide accounts for the disposition of 15 to 35% of administered etoposide [12,13]. Etoposide glucuronidation was studied using human liver microsomes [15]. UGT1A1 …
Number of citations: 13 www.ingentaconnect.com
KR Hande, SN Wolff, FA Greco… - Journal of Clinical …, 1990 - ascopubs.org
… The kinetics and urinary excretion of etoposide and etoposide glucuronide were determined … Urinary excretion of etoposide glucuronide accounted for 29% of an administered etoposide …
Number of citations: 72 ascopubs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.